2-CHLORO-2',4',6'-TRIMETHOXYCHALCONE
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-13-10-16(22-2)18(17(11-13)23-3)15(20)9-8-12-6-4-5-7-14(12)19/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXXUGYOUKCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 2-chloro-2',4',6'-trimethoxychalcone possesses notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| CCRF-CEM | 10.67 |
| CEM/ADR5000 | 18.60 |
In studies involving leukemia cells, the compound exhibited IC50 values indicating effective inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
Anti-Inflammatory Properties
The compound also demonstrates significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in macrophages, thereby reducing inflammation.
Mechanism of Action:
- The compound suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for the inflammatory response.
- It prevents the activation of inhibitor kappa B kinase (IKK), leading to decreased translocation of NF-κB into the nucleus .
Table 2: Anti-Inflammatory Effects of this compound
| Cytokine | Effect |
|---|---|
| Tumor Necrosis Factor α | Inhibition |
| Interleukin-1β | Inhibition |
| Interleukin-6 | Inhibition |
The anti-inflammatory activity has been confirmed through various assays measuring nitric oxide production and cytokine levels in lipopolysaccharide (LPS)-activated macrophages .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against several pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.
Table 3: Antimicrobial Activity
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | High |
These findings highlight its potential as a natural preservative or therapeutic agent against infectious diseases .
Neuroprotective Effects
Emerging research suggests that this chalcone derivative may have neuroprotective properties. It appears to inhibit neuroinflammatory responses mediated by microglial activation, which is critical in neurodegenerative diseases.
Mechanism:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key features of 2-chloro-2',4',6'-trimethoxychalcone with structurally related compounds:
Key Observations:
- Chlorine vs. This may enhance membrane permeability or stability .
- Methoxy Positioning: The 2',4',6'-trimethoxy pattern in the target compound creates a sterically hindered B-ring, which may influence binding to biological targets compared to 4,4',6'-trimethoxychalcone (less steric bulk) .
- Bioactivity Trends: While 4,4',6'-trimethoxychalcone exhibits cytotoxicity (IC₅₀ ~10 µM), the chloro analog’s activity remains unstudied. However, substituent electronegativity differences suggest possible variations in potency or selectivity .
Computational and Theoretical Perspectives
Density functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), could model the electronic structure of these compounds . For example:
- The chloro group’s electron-withdrawing nature may reduce the highest occupied molecular orbital (HOMO) energy, affecting redox reactivity.
- Comparative DFT analysis with 4,4',6'-trimethoxychalcone could predict differences in dipole moments, polarizability, and charge distribution.
Preparation Methods
Claisen-Schmidt Condensation Reaction
The most widely reported and utilized method for synthesizing 2-Chloro-2',4',6'-trimethoxychalcone is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde.
-
- 2-Chloroacetophenone (provides the ketone moiety with the chloro substituent)
- 2,4,6-Trimethoxybenzaldehyde (provides the aldehyde moiety with methoxy substituents)
Catalysts/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases to catalyze the reaction.
Solvent: Typically aqueous alcoholic solutions (e.g., ethanol-water mixtures) are used to dissolve reactants and facilitate the reaction.
-
- Temperature: Usually between room temperature (20–25 °C) and 50 °C.
- Time: Reaction times vary from 12–15 hours at elevated temperature to up to one week at room temperature.
- Molar Ratio: Equimolar amounts of ketone and aldehyde are used to optimize yield.
Mechanism: The base deprotonates the α-hydrogen of the ketone, generating an enolate ion that attacks the aldehyde carbonyl carbon, followed by dehydration to form the α,β-unsaturated chalcone.
Purification: The crude product is typically purified by recrystallization from methanol or by column chromatography using silica gel with solvents such as ethyl acetate and hexane.
Table 1: Typical Claisen-Schmidt Condensation Conditions for this compound
| Parameter | Typical Range/Value |
|---|---|
| Ketone | 2-Chloroacetophenone (1 equiv.) |
| Aldehyde | 2,4,6-Trimethoxybenzaldehyde (1 equiv.) |
| Base | NaOH or KOH (10-60% aqueous solution) |
| Solvent | Ethanol-water mixture |
| Temperature | 20–50 °C |
| Reaction Time | 12–15 hours (50 °C) or up to 7 days (room temp) |
| Yield | 60–70% (typical) |
Research Findings and Yields
Literature reports yields of 60–70% for methoxylated chalcones synthesized via Claisen-Schmidt condensation under mild conditions, with purification by recrystallization or silica gel chromatography.
The reaction is robust and tolerates various substituents, including chloro and methoxy groups, without significant side reactions.
The product typically appears as a light yellow solid, consistent with chalcone derivatives.
Summary Table of Preparation Methods
Q & A
Q. What are the recommended methodologies for synthesizing 2-Chloro-2',4',6'-trimethoxychalcone and validating its purity?
The synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone and a chlorinated benzaldehyde derivative under basic conditions. Post-synthesis, purity validation should include:
- High-Performance Liquid Chromatography (HPLC) to assess chemical homogeneity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and absence of side products.
- UV-Vis spectroscopy to verify electronic transitions consistent with chalcone derivatives (λmax ~300–400 nm) .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., theoretical molecular weight: ~318.75 g/mol for C17H15ClO4) .
Q. How can researchers characterize the electronic properties of this compound?
- Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) can model electron distribution, HOMO-LUMO gaps, and charge transfer dynamics .
- Cyclic Voltammetry (CV) experimentally determines redox potentials, which correlate with DFT-predicted energy levels .
Q. What are the initial steps for evaluating the bioactivity of this compound?
- In vitro assays (e.g., enzyme inhibition, antimicrobial disk diffusion) should use standardized protocols (e.g., CLSI guidelines).
- Dose-response curves (IC50/EC50) must account for solvent controls (e.g., DMSO ≤1% v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can computational and experimental data discrepancies in electronic properties be resolved?
- Calibration of DFT functionals : Compare results from B3LYP with higher-accuracy methods like CAM-B3LYP or M06-2X to address over/underestimation of excitation energies .
- Solvent effects : Incorporate polarizable continuum models (PCM) in simulations to match experimental solvent conditions (e.g., methanol vs. acetonitrile) .
Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in analogs of this chalcone?
- Systematic substitution : Synthesize derivatives with variations in methoxy (-OCH3) and chloro (-Cl) positions to isolate electronic vs. steric effects.
- Multivariate analysis : Use principal component analysis (PCA) to correlate substituent patterns with bioactivity data (e.g., IC50) .
Q. How can researchers address contradictions in bioactivity data across studies?
- Standardization of assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Metabolic stability testing : Evaluate compound degradation in assay media (e.g., via LC-MS) to distinguish true activity from artifacts .
Q. What strategies improve synthetic yield while minimizing by-products?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Catalyst optimization : Screen Lewis acids (e.g., BF3·Et2O) or ionic liquids to enhance coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
